Cbz-L-Leucinol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

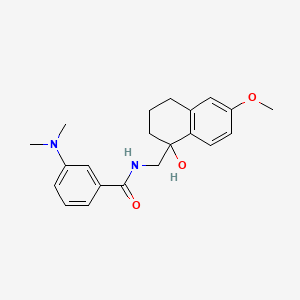

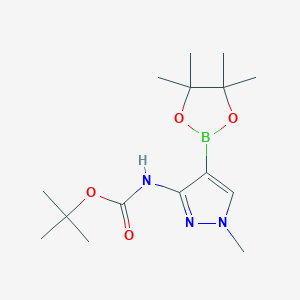

Cbz-L-Leucinol, also known as benzyl (S)- (1-hydroxy-4-methylpentan-2-yl)carbamate, is a compound with the molecular weight of 251.33 . It is typically used in laboratory settings .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C14H21NO3 . The InChI code for the compound is 1S/C14H21NO3/c1-11(2)8-13(9-16)15-14(17)18-10-12-6-4-3-5-7-12/h3-7,11,13,16H,8-10H2,1-2H3, (H,15,17)/t13-/m0/s1 .Chemical Reactions Analysis

This compound, like other Cbz-protected compounds, can undergo deprotection through hydrogenolysis . This process involves the reduction of the compound with H2, releasing toluene and the free carbamate .Physical And Chemical Properties Analysis

This compound is a compound with a molecular weight of 251.33 .Applications De Recherche Scientifique

Tumoricidal Activity and Cancer Therapeutics

Cbz-L-Leucinol, in the context of cancer research, has shown promise in studies related to tumor necrosis factor–related apoptosis–inducing ligand (TRAIL). A study demonstrated that the leucine zipper forms of human and murine TRAIL, when combined with leucinol-based compounds, induced apoptosis in both human and murine target cells in vitro. Notably, these compounds did not exhibit toxicity to normal tissues in mice, and repeated treatments actively suppressed tumor growth in certain cancer cell lines, making it a potential candidate for cancer therapeutics (Walczak et al., 1999).

Gene Delivery Efficiency

The efficiency of gene delivery can be influenced by the length of hydrophobic poly(l-leucine) chains in amphiphilic polypeptides. A study investigated the synthesis of such polypeptides with varying lengths of hydrophobic poly(l-leucine) chains. It was found that these chains significantly regulate gene delivery efficiency in different cell types, highlighting the importance of this compound in the synthesis of these compounds and their potential applications in gene therapy and biomedicine (Zhang, Zhou, & Chen, 2018).

Synthesis of Dipeptides

This compound is also significant in the synthesis of dipeptides. For instance, the non-enzymatic synthesis of N-benzyloxycarbonyl-L-phenylalanyl-L-leucine (Cbz-Phe-Leu) was achieved using this compound in a reversed micellar system. The study provided insights into the optimal conditions for dipeptide synthesis and demonstrated the potential of this compound in peptide synthesis and drug development (Matsumoto & Hano, 2021).

Enzyme Cascades in Synthesis

This compound plays a role in the synthesis of protected aminopiperidine and aminoazepane derivatives through enzyme cascades. A study utilizing galactose oxidase and imine reductase variants successfully converted N-Cbz-protected l-ornithinol and l-lysinol to l-3-N-Cbz-aminopiperidine and l-3-N-Cbz-aminoazepane, indicating its utility in complex biochemical synthesis processes (Ford et al., 2020).

Safety and Hazards

Propriétés

IUPAC Name |

benzyl N-[(2S)-1-hydroxy-4-methylpentan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-11(2)8-13(9-16)15-14(17)18-10-12-6-4-3-5-7-12/h3-7,11,13,16H,8-10H2,1-2H3,(H,15,17)/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGARWTHXCINBQM-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CO)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CO)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-dimethoxyphenyl)-5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2625346.png)

![ethyl 2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate](/img/structure/B2625351.png)

![1-(4-chlorophenyl)-4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2625357.png)

![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2625359.png)

![[3-(1,3-Oxazol-5-yl)phenyl]boronic acid](/img/structure/B2625360.png)